Product packaging for 2-Chlorobenzo[h]quinoline(Cat. No.:CAS No. 202523-63-5)

2-Chlorobenzo[h]quinoline

Cat. No.: B3188240
CAS No.: 202523-63-5
M. Wt: 213.66 g/mol
InChI Key: ZPWUKMUZAAYNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzo[h]quinoline (CAS 202523-63-5) is a tricyclic aza-aromatic compound that serves as a privileged scaffold and versatile synthetic intermediate in advanced chemical research. Its rigid, planar structure and extended π-system make it an ideal platform for designing molecules that interact with biological targets and for applications in materials science . The chlorine atom at the 2-position is a key functional handle, transforming the stable aromatic system into a reactive intermediate for diverse chemical transformations. This chlorine acts as an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity allows researchers to introduce a wide array of functional groups, enabling the fine-tuning of electronic and steric properties for specific applications . Key Research Applications: Corrosion Science: This compound is a pivotal precursor for synthesizing novel corrosion inhibitors. Recent studies demonstrate its derivatives, such as alkylpiperazinylbenzo[h]quinoline hybrids, exhibit excellent performance as corrosion inhibitors for carbon steel in acidic environments (1.0 M HCl), forming a protective layer on the metal surface . Medicinal Chemistry & Pest Control: Derivatives of this compound show promising insecticidal activity against disease vectors like Culex pipiens larvae, with some compounds demonstrating potency surpassing commercial insecticides. The scaffold is also investigated for creating derivatives with anticancer, antioxidant, and antitubercular activities . Catalysis and Materials Science: The compound is used to prepare complex ligands for ruthenium and osmium complexes, which serve as efficient catalysts for transfer hydrogenation of ketones. Its derivatives are also explored for their unique photochromic properties in intelligent materials . Synthetic Accessibility: this compound is readily prepared from N-(naphthalen-1-yl)acetamide via the well-established Vilsmeier-Haack cyclization, often yielding the 3-carbaldehyde derivative as a common and versatile intermediate for further functionalization . Notice: This product is intended for research and laboratory use only. It is not designated or approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClN B3188240 2-Chlorobenzo[h]quinoline CAS No. 202523-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202523-63-5

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

2-chlorobenzo[h]quinoline

InChI

InChI=1S/C13H8ClN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H

InChI Key

ZPWUKMUZAAYNRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chlorobenzo H Quinoline and Its Key Precursors

Strategic Syntheses of 2-Chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) as a Versatile Building Block

This compound-3-carbaldehyde serves as a pivotal intermediate for the synthesis of a wide array of benzo[h]quinoline (B1196314) derivatives. psu.edursc.org Its preparation through reliable and optimized methods is a cornerstone for further chemical exploration.

Optimized Vilsmeier-Haack Formylation Protocols

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irthieme-connect.com This reaction has been effectively adapted for the synthesis of 2-chloroquinoline-3-carbaldehydes and their benzo-annulated analogs. researchgate.netchim.it

A common and effective protocol involves the reaction of an appropriate N-arylacetamide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). psu.eduresearchgate.netiucr.org For the synthesis of this compound-3-carbaldehyde, N-(1-naphthyl)acetamide is used as the starting material. psu.eduiucr.orgresearchgate.net The reaction mixture is typically heated to facilitate the cyclization and formylation, leading to the desired product. iucr.orgresearchgate.net The process involves the formation of a chloroiminium salt (the Vilsmeier reagent) which then acts as the electrophile in the subsequent aromatic substitution and cyclization cascade. thieme-connect.com

An optimized procedure involves adding a pre-formed Vilsmeier-Haack adduct (from POCl₃ and DMF at low temperatures) to N-(1-naphthyl)acetamide and heating the mixture. iucr.orgresearchgate.net After the reaction is complete, pouring the mixture onto ice precipitates the crude product, which can then be purified by recrystallization. psu.eduiucr.org This method provides a direct and efficient route to this compound-3-carbaldehyde in good yields. psu.edu

Design and Preparation of N-arylacetamide Precursors

The synthesis of the requisite N-arylacetamide precursor is a critical first step for the Vilsmeier-Haack reaction. For the preparation of this compound, the necessary precursor is N-(1-naphthyl)acetamide. researchgate.netpsu.edu

This precursor is readily synthesized through the acetylation of α-naphthylamine. researchgate.netpsu.eduresearchgate.net The acetylation can be achieved using common acetylating agents such as acetic anhydride, often in the presence of a solvent like glacial acetic acid, and heating the mixture to drive the reaction to completion. orientjchem.org This straightforward and high-yielding reaction provides the N-(1-naphthyl)acetamide needed for the subsequent Vilsmeier-Haack formylation. The purity of the N-arylacetamide is important for the efficiency of the subsequent cyclization reaction.

Multicomponent Reaction Approaches for Diverse this compound Architectures

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. researchgate.netbohrium.com Several MCRs have been developed for the synthesis of diverse benzo[h]quinoline architectures, often starting from the versatile building block, this compound-3-carbaldehyde. researchgate.net

One notable example is a one-pot, three-component reaction involving this compound-3-carbaldehyde, a Wittig reagent such as 1-phenyl-2-(1,1,1-triphenyl-λ⁵-phosphanylidene)ethan-1-one, and various active methylene (B1212753) compounds. researchgate.net This reaction proceeds through a Michael addition followed by an intramolecular cyclization to afford functionalized benzo[h]pyrano[2,3-b]quinoline derivatives in excellent yields. researchgate.net The key advantages of this approach include the use of readily available starting materials and the absence of a metal catalyst. researchgate.net

Another MCR approach utilizes a domino one-pot four-component reaction of 2-chloroquinoline-3-carbaldehydes, 1,3-dicarbonyl compounds, ethyl acetoacetate, and hydrazine (B178648) hydrate. bohrium.com This method, often catalyzed by an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), leads to the formation of novel 4H-pyrano[2,3-b]quinolines with high regioselectivity. bohrium.com A significant feature of this MCR is the formation of a C–O bond under metal-free conditions. bohrium.com

The following table summarizes representative multicomponent reactions for the synthesis of benzo[h]quinoline derivatives:

Starting MaterialsReagents/CatalystProduct TypeReference
This compound-3-carbaldehyde, Wittig reagent, Active methylene compoundsNoneBenzo[h]pyrano[2,3-b]quinolines researchgate.net
2-Chloroquinoline-3-carbaldehydes, 1,3-Dicarbonyls, Ethyl acetoacetate, Hydrazine hydrateDABCO4H-Pyrano[2,3-b]quinolines bohrium.com
Substituted 2-chloro-3-formylquinolines, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-oneL-prolineTetrahydrodibenzo[b,g] psu.eduresearchgate.netnaphthyridin-1(2H)-ones nih.gov

Catalytic and Non-Catalytic Methodologies for Constructing the Benzo[h]quinoline Core and its Derivatives

The construction of the benzo[h]quinoline core and its subsequent derivatization can be achieved through a variety of catalytic and non-catalytic methods, providing access to a wide range of functionalized molecules. nih.govresearchgate.netresearchgate.net

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. chim.itsnnu.edu.cn Several transition-metal-catalyzed reactions have been employed for the synthesis and functionalization of benzo[h]quinolines.

Palladium-catalyzed reactions are prominent in this area. For instance, an intramolecular palladium-catalyzed C–N coupling reaction has been utilized in a one-pot protocol to synthesize quinoline-fused benzo[d]azeto[1,2-a]benzimidazole analogues. bohrium.com This strategy involves the initial condensation of o-phenylenediamine (B120857) with 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives. bohrium.com Furthermore, palladium catalysts like Pd(PPh₃)₂Cl₂ have been used for cross-coupling reactions of arylboronic acids with appropriately functionalized quinoline (B57606) precursors to build complex acridine-like structures. chim.it

Rhodium catalysts have also been employed for the regioselective C–H alkylation of benzo[h]quinoline using unactivated alkyl chlorides, demonstrating the power of chelation-assisted C–H functionalization. acs.org Iron, a less expensive and more abundant metal, has also been shown to catalyze the C(sp²)–H alkylation of benzo[h]quinoline. acs.org

Visible-light-promoted intramolecular ortho-cyclization of 2-aryl-3-(organylethynyl)pyridines, which are precursors to benzo[h]quinolines, has been achieved to synthesize 6-organyl-5-(arylselanyl)benzo[h]quinolines. researchgate.netresearchgate.net Copper-catalyzed annulation of α,β-unsaturated O-acyl ketoximes with isoquinolinium N-ylides has been developed to construct benzo researchgate.netresearchgate.netindolizino[1,2-c]quinolines through a cascade cyclization. acs.org

The following table provides examples of transition metal-catalyzed reactions for benzo[h]quinoline synthesis and functionalization:

CatalystReaction TypeSubstratesProductReference
PalladiumIntramolecular C–N couplingo-Phenylenediamine, 2-Chloroquinoline-3-carbaldehydesQuinoline-fused benzo[d]azeto[1,2-a]benzimidazoles bohrium.com
RhodiumC–H AlkylationBenzo[h]quinoline, Alkyl chloridesC10-alkylated benzo[h]quinolines acs.org
IronC–H AlkylationBenzo[h]quinoline, Alkyl chloridesC10-alkylated benzo[h]quinolines acs.org
CopperAnnulation/Cascade Cyclizationβ-(2-bromoaryl)-α,β-unsaturated O-acyl ketoximes, Isoquinolinium N-ylidesBenzo researchgate.netresearchgate.netindolizino[1,2-c]quinolines acs.org
Platinum (PtCl₂)Cycloisomerization2-Aryl-3-ethynylhetarenesBenzo[h]quinolines researchgate.net

Organocatalytic and Metal-Free Synthetic Transformations

In recent years, organocatalysis and metal-free synthetic methods have emerged as powerful alternatives to transition metal catalysis, often offering milder reaction conditions and avoiding toxic metal residues. bohrium.comresearchgate.netresearchgate.net

Organocatalysts such as L-proline have been successfully used to catalyze multicomponent reactions for the synthesis of complex fused heterocyclic systems containing the benzo[h]quinoline moiety. nih.gov For example, the reaction of 2-chloro-3-formylquinolines with a pyrazolone (B3327878) and an enaminone in the presence of L-proline yields tetrahydrodibenzo[b,g] psu.eduresearchgate.netnaphthyridines. nih.gov Similarly, DABCO has been employed as a homogeneous organocatalyst in the four-component synthesis of 4H-pyrano[2,3-b]quinolines. bohrium.com

Metal-free approaches are also gaining prominence. A base-catalyzed double annulation cascade reaction of benzonitriles and diynones, using lithium-hexamethyldisilazane (LiHMDS), has been developed for the one-pot synthesis of functionalized benzo[h]quinolines in high yields. nih.govresearchgate.net This atom- and step-economical method relies on the formation of new C-C and C-N bonds. nih.govresearchgate.net

Furthermore, metal-free C(sp³)–H functionalization and tandem cyclization strategies have been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, offering an environmentally friendly route to these valuable compounds. nih.gov Another metal-free approach involves the use of molecular iodine as a catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org

The following table highlights some organocatalytic and metal-free synthetic methods for benzo[h]quinoline derivatives:

Catalyst/ReagentReaction TypeSubstratesProduct TypeReference
L-prolineMulticomponent Reaction2-Chloro-3-formylquinolines, Pyrazolone, EnaminoneTetrahydrodibenzo[b,g] psu.eduresearchgate.netnaphthyridines nih.gov
DABCOFour-component Reaction2-Chloroquinoline-3-carbaldehydes, 1,3-Dicarbonyls, Ethyl acetoacetate, Hydrazine hydrate4H-Pyrano[2,3-b]quinolines bohrium.com
LiHMDSDouble Annulation CascadeBenzonitriles, DiynonesFunctionalized Benzo[h]quinolines nih.govresearchgate.net
Molecular IodineOne-pot CyclizationAryl amines, AcetylenedicarboxylatesQuinoline-2,4-dicarboxylates rsc.org

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline and its derivatives, including the benzo[h]quinoline scaffold, has gained significant traction. ijpsjournal.com These principles aim to reduce the environmental impact of chemical processes. Key aspects include waste prevention, maximizing atom economy, and utilizing less hazardous chemical syntheses. ijpsjournal.com The move towards greener methodologies has led to the development of innovative strategies that are both environmentally benign and efficient. researchgate.net

A major focus in green quinoline synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water and ethanol (B145695) have emerged as preferred green solvents for synthesizing various quinoline analogs. researchgate.nettandfonline.com The use of formic acid as a biodegradable and renewable catalyst and solvent represents a significant advancement, offering milder reaction conditions and improved selectivity. ijpsjournal.com

In the synthesis of benzo[h]quinoline derivatives, various green catalysts have proven effective. These include p-toluenesulfonic acid (p-TSA) and recyclable polymer-supported sulphonic acids (PEG-SA and PS-PEG-SA), which facilitate reactions under mild conditions. researchgate.netasianpubs.org Nanocatalysts, in particular, have shown great promise in the synthesis of quinoline derivatives due to their high efficiency, reusability, and ability to function in green solvents like water or ethanol, or even under solvent-free conditions. nih.govacs.org

The following table summarizes various nanocatalysts used in the green synthesis of quinoline derivatives, which are applicable to the benzo[h]quinoline framework.

Microwave-assisted synthesis (MAS) has emerged as a powerful green technique in organic synthesis, including for quinoline derivatives. This method often leads to a significant reduction in reaction times, increased yields, and enhanced atom economy compared to conventional heating methods. tandfonline.com For instance, a catalyst-free, one-pot multi-component condensation for quinoline derivatives under microwave irradiation showed excellent yields (88-96%) in just 8-10 minutes, compared to 72-90% yield in 4-6 hours with classical methods. tandfonline.com Ultrasound-assisted reactions also offer advantages such as higher yields, greater purity, and shorter reaction times.

The Vilsmeier-Haack reaction, a key method for producing 2-chloroquinoline-3-carbaldehydes, can be adapted to synthesize the specific precursor, this compound-3-carbaldehyde. This reaction involves treating N-acetyl-1-naphthylamine with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). While traditionally not a "green" reaction, modern approaches focus on optimizing conditions to reduce waste and the use of hazardous reagents.

The following table details a specific synthesis of a key precursor to this compound.

One-pot and multi-component reactions (MCRs) are central to green synthesis strategies as they reduce the number of synthetic steps and purification stages, thereby minimizing waste and solvent consumption. researchgate.net The synthesis of various quinoline derivatives has been successfully achieved through one-pot, three-component reactions, for example, by reacting anilines, aldehydes, and activated carbonyl compounds. nih.gov These methods often exhibit high atom economy, meaning a large proportion of the atoms from the starting materials are incorporated into the final product. nih.gov The development of such protocols for the direct synthesis of this compound would represent a significant advancement in the sustainable production of this compound.

Chemical Reactivity and Derivatization Strategies of 2 Chlorobenzo H Quinoline

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the C2 position of the benzo[h]quinoline (B1196314) nucleus is activated towards aromatic nucleophilic substitution (SNAr) reactions. This reactivity is analogous to that of 2-chloroquinolines, where the adjacent ring nitrogen atom facilitates the departure of the chloride leaving group by stabilizing the intermediate Meisenheimer complex. This characteristic allows for the introduction of a wide array of nitrogen, sulfur, and selenium nucleophiles, serving as a cornerstone for the synthesis of more complex, fused heterocyclic systems and molecules with diverse functional properties.

Synthesis of Fused Heterocyclic Systems (e.g., Imidazole, Pyrazole)

The displacement of the 2-chloro substituent by binucleophiles is a powerful strategy for constructing fused heterocyclic rings onto the benzo[h]quinoline framework. This approach has been successfully utilized to synthesize derivatives containing therapeutically relevant moieties like imidazole and pyrazole.

For instance, a series of 2-chlorobenzo[h]quinoline-containing 2,4,5-trisubstituted imidazole derivatives has been synthesized. The synthetic pathway involves a multi-component reaction where the This compound-3-carbaldehyde (B1649936) acts as a key precursor. These reactions demonstrate the utility of the 2-chloro group as a handle for annulation.

Analogous reactions with other chloroquinoline systems further illustrate this principle. The reaction of 2-chloroquinoline-3-carbaldehydes with 2-aminobenzimidazole in the presence of a base like K₂CO₃ in DMF leads to the formation of benzo-imidazopyrimido[4,5-b]quinolone derivatives researchgate.net. Similarly, treatment of 2-chloro-3-cyanoquinoline with hydrazine (B178648) hydrate results in a cycloaddition reaction to yield 1H-pyrazolo[3,4-b]quinolin-3-amine rsc.org. In a related strategy, reacting 3-chlorobenzo[f]quinoline-2-carbaldehyde with 1,2-diaminoethane in refluxing ethanol (B145695) with an acetic acid catalyst furnishes a 2-(4,5-dihydro-1H-imidazol-2-yl)benzo[f]quinoline derivative mdpi.com. These examples underscore a general and effective method for creating complex, fused N-heterocyclic systems by leveraging the reactivity of the 2-chloro position.

Table 1: Synthesis of Fused Heterocycles via Nucleophilic Substitution

Starting Material Reagent(s) Product Type Reference
This compound-3-carbaldehyde Various amines/amides 2,4,5-Trisubstituted Imidazoles libretexts.org
2-Chloro-3-cyanoquinoline Hydrazine hydrate Pyrazoloquinoline rsc.org
3-Chlorobenzo[f]quinoline-2-carbaldehyde 1,2-Diaminoethane Imidazoline-benzo[f]quinoline mdpi.com

Introduction of Chalcogen Moieties (e.g., Sulfur, Selenium)

The introduction of chalcogens, such as sulfur and selenium, at the 2-position of the benzo[h]quinoline ring system proceeds via nucleophilic substitution of the chloride. Thiolate and selenolate anions are potent nucleophiles that readily displace the chlorine atom, leading to the formation of thioethers and selenoethers, respectively libretexts.org. These reactions are crucial for synthesizing compounds with unique electronic and biological properties.

Sulfur nucleophiles, in particular, have been used to create novel trisubstituted benzo[h]quinolines. In one synthetic pathway, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene yields precursors that, upon reaction with naphthalen-1-amine, cyclize to form 2,3,4-trisubstituted benzo[h]quinolines featuring a sulfur-containing substituent at the 2-position nih.govmdpi.com. For example, ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate is formed through this route nih.gov. This demonstrates the effective displacement of a leaving group at the C2 position by a sulfur nucleophile during the cyclization process.

The incorporation of selenium follows a similar logic. Organoselenium compounds are valuable synthetic building blocks due to their pharmacological activities nih.gov. Selenium electrophiles can be generated from diselenides and used to activate double bonds for subsequent reactions with nucleophiles cardiff.ac.uk. Conversely, selenium anions act as strong nucleophiles. While direct examples on this compound are specific, the reaction of 4,7-dichloroquinoline with (arylselanyl)amines to form 7-chloro-N-(arylselanyl)quinolin-4-amines highlights the feasibility of such substitutions on a chloroquinoline core nih.gov. The greater nucleophilicity of sulfur and selenium compared to oxygen makes these reactions highly efficient for creating C-S and C-Se bonds at the electron-deficient 2-position of the benzo[h]quinoline nucleus libretexts.orgnih.gov.

Transformations and Functionalizations at the 3-Position of the Benzo[h]quinoline Nucleus

While the 2-position is dominated by substitution chemistry, the 3-position, especially when bearing a formyl group (an aldehyde), becomes a hub for a diverse range of chemical transformations. The 2-chloro-benzo[h]quinoline-3-carbaldehyde is a particularly versatile building block, as the aldehyde functionality allows for condensation, cycloaddition, and complex cascade reactions, leading to a vast library of complex molecular architectures.

Condensation Reactions Leading to Schiff Bases and Imino Derivatives

The aldehyde group at the 3-position of this compound readily undergoes condensation reactions with primary amines, hydrazines, and related nucleophiles to form Schiff bases (imines) and hydrazones. This reaction is one of the most fundamental and widely used transformations for derivatizing this scaffold.

The synthesis of these imino derivatives is typically straightforward, often achieved by refluxing the this compound-3-carbaldehyde with the desired amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid) medwinpublisher.orgmdpi.com. For example, a new quinoline-based hydrazone was synthesized via the condensation of 2-chloro-3-formylquinoline with phenylhydrazine nih.gov. Similarly, a series of Schiff bases were prepared by reacting 2-chloro quinoline-3-carbaldehyde derivatives with 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide kisti.re.kr.

These Schiff bases are not merely final products; they are often stable, isolable intermediates that serve as precursors for further synthetic manipulations, including cycloaddition reactions and the synthesis of various heterocyclic systems.

Table 2: Examples of Schiff Base Synthesis from this compound-3-carbaldehyde

Amine/Hydrazine Reactant Solvent/Catalyst Product Type Reference
Phenylhydrazine N/A Hydrazone nih.gov
6-Substituted benzothiazole amines Ethanol / Acetic acid Quinoline-benzothiazole Schiff Base medwinpublisher.org
4-Nitro aniline Methanol / Acetic acid N-(4-nitrophenyl)imine mdpi.com

Cycloaddition Reactions for Novel Polycyclic Systems

The benzo[h]quinoline nucleus and its derivatives can participate in cycloaddition reactions to construct novel and complex polycyclic systems. These reactions, which involve the formation of multiple new bonds in a concerted or stepwise manner, provide efficient access to three-dimensional molecular architectures.

One major class of cycloadditions employed is the [4+2] cycloaddition, or Diels-Alder reaction. The aza-Diels-Alder reaction (specifically the Povarov reaction) is a powerful tool for synthesizing benzoquinoline frameworks themselves rsc.orgmdpi.comescholarship.org. More relevant to derivatization, the existing benzo[h]quinoline core can be modified. For example, photochemical [4+2] dearomative cycloaddition reactions between quinolines and various alkenes have been shown to produce bridged polycycles with high regio- and diastereoselectivity nih.gov.

Another important class is the [3+2] dipolar cycloaddition. This reaction typically involves generating a nitrogen ylide from the benzo[h]quinoline nitrogen, which then reacts as a 1,3-dipole with a dipolarophile (e.g., an activated alkene or alkyne). This strategy has been successfully applied to benzo[f]quinoline, a structural isomer of benzo[h]quinoline. Quaternary salts of benzo[f]quinoline react in situ with a base to form ylides, which then undergo cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) or 1,4-naphthoquinone to yield fused pyrrolo- and isoindolo-benzo[f]quinolines nih.govnih.gov. This methodology provides a direct route to novel fused polycyclic aromatic systems.

Complex Synthetic Cascades Involving the Aldehyde Functionality

The aldehyde group at the 3-position of this compound is a key enabler of complex synthetic cascades and multicomponent reactions (MCRs). These processes involve a sequence of reactions that occur in a single pot, often creating significant molecular complexity from simple starting materials in a highly efficient manner.

The initial step in many of these cascades is often the condensation of the aldehyde, as described in section 3.2.1, to form a reactive intermediate. This intermediate can then undergo subsequent intramolecular cyclization or participate in further intermolecular reactions. For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide and formic acid does not stop at the imine; it proceeds through condensation, followed by an intramolecular cyclization and elimination of HCl to afford the fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one system rsc.org.

Multicomponent reactions starting with 2-chloro-3-formylquinolines are also well-documented. A one-pot reaction between a substituted 2-chloro-3-formylquinoline, phenylhydrazine, and 5,5-dimethylcyclohexane-1,3-dione in the presence of potassium carbonate affords complex dihydrodibenzo[b,g] rsc.orgmedwinpublisher.orgnaphthyridin-1(2H)-ones rsc.org. Another cascade involves the reaction of 2-chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile in a three-component reaction to produce novel planar aza-heterocycles researchgate.net. These synthetic cascades highlight the power of the aldehyde functionality to orchestrate complex bond-forming sequences, leading to diverse and elaborate heterocyclic structures.

Regioselective C-H Functionalization of the Benzo[h]quinoline Skeleton

Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors without the need for pre-functionalized starting materials. rsc.org For N-heterocycles like benzo[h]quinoline, the nitrogen atom can act as an intrinsic directing group, facilitating reactions at adjacent positions. nih.gov

The regioselective functionalization of the benzo[h]quinoline core is predominantly achieved through transition-metal catalysis. The choice of catalyst, ligands, and reaction conditions can precisely control which C-H bond is activated, enabling the introduction of a wide array of functional groups.

One of the most powerful strategies involves the use of the quinoline's nitrogen atom, or a synthetically installed N-oxide, as a directing group to guide the catalyst to a specific C-H bond. researchgate.net This approach is highly effective for activating the C-2 and C-8 positions in the quinoline (B57606) scaffold. rsc.org For the benzo[h]quinoline skeleton, which already has a substituent at C-2 (the chloro group), attention often turns to other available positions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H arylation, alkenylation, and alkynylation. mdpi.com Advanced catalytic systems, such as palladium loaded onto dual-pore covalent–organic frameworks (COFs), have demonstrated high activity for the regioselective C-H functionalization of benzo[h]quinoline. researchgate.net These heterogeneous catalysts can facilitate C-X (where X = Br, Cl, I) and C-O bond formation and offer benefits like improved recyclability. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been effectively employed for the C-8 alkylation of quinoline N-oxides, showcasing excellent regioselectivity and tolerance for various functional groups. rsc.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for C-H functionalization, such as the direct C-arylation of heterocycles with aryl bromides. mdpi.com

Iron-Catalyzed Reactions: Iron catalysts, such as FeSO₄, have been used for the C-2 alkenylation of quinoline-N-oxides, presenting a greener synthetic route where water is the only byproduct. rsc.org

Direct Lithiation: A metal-free approach involves the direct lithiation of the pyridine (B92270) ring of benzo[h]quinoline, which allows for the subsequent introduction of various electrophiles, such as halogens or sulfur-containing groups, at the 2-position. researchgate.net

The table below summarizes various catalytic systems and their application in the functionalization of the quinoline and benzo[h]quinoline core.

Catalyst SystemTarget PositionType of FunctionalizationReference
Pd(OAc)₂ / Ag₂CO₃C-2Arylation mdpi.com
Pd(II)@COFNot SpecifiedHalogenation, C-O coupling researchgate.net
Rh(III)C-8Allylation, Alkylation rsc.org
Co(III)C-8Olefination rsc.org
FeSO₄C-2Alkenylation rsc.org
CuClC-5Sulfonylation mdpi.com

The mechanism of transition-metal-catalyzed C-H functionalization generally proceeds through a series of well-defined steps, with the specific pathway depending on the metal and reaction conditions. mdpi.com

A common catalytic cycle involves the following key stages:

Coordination: The process begins with the coordination of the metal catalyst to the nitrogen atom of the benzo[h]quinoline ring (or the oxygen of its N-oxide derivative). rsc.orgmdpi.com This initial step brings the catalyst into proximity with the targeted C-H bond. acs.org

C-H Bond Cleavage: This is the rate-determining step and can occur through several mechanisms:

Concerted Metalation-Deprotonation (CMD): This is a common pathway for Pd(II) catalysts, where the C-H bond is broken in a single step involving the metal center and a base. mdpi.com

Oxidative Addition (OA): The metal center inserts directly into the C-H bond, leading to an increase in its oxidation state. mdpi.com

Electrophilic Aromatic Substitution: The metal acts as an electrophile, attacking the electron-rich aromatic ring. mdpi.com

Functionalization: The resulting organometallic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) to form the new bond. rsc.org

Catalyst Regeneration: The final step involves reductive elimination or oxidation to release the functionalized product and regenerate the active catalyst, allowing the cycle to continue. mdpi.com

The use of an N-oxide as a directing group is a particularly powerful strategy, as it enhances the coordinating ability of the heterocycle and activates the C-2 position for functionalization. researchgate.netrsc.org

Selective Oxidative and Reductive Modifications of this compound

Beyond C-H functionalization, the this compound molecule can undergo selective oxidative and reductive transformations that target either the heterocyclic core or its substituents.

Oxidative Modifications: Oxidative reactions can introduce new functional groups or alter existing ones. A primary oxidative modification for the quinoline core itself is the formation of the corresponding N-oxide. This is typically achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide is not just a stable product but also a crucial intermediate for activating the C-2 and C-8 positions toward further functionalization. rsc.org

Another oxidative strategy targets substituents on the quinoline ring. For instance, an unreactive methyl group at the C-2 position of a quinoline-5,8-dione framework can be oxidized to a formyl group using selenium dioxide. mdpi.com This demonstrates a method for functionalizing side chains on the quinoline core.

Reductive Modifications: Reductive processes can be used to hydrogenate the heterocyclic system or, more commonly, to modify or remove substituents.

Hydrodehalogenation: The chlorine atom at the C-2 position is a prime target for reductive removal. Catalytic hydrodehalogenation can replace the C-Cl bond with a C-H bond, yielding the parent benzo[h]quinoline. A selective nickel-catalyzed method has been successfully used for the hydrodehalogenation of chloroquine, a related quinoline derivative, achieving quantitative yield. mdpi.com

Reduction of Other Functional Groups: If the this compound scaffold bears other reducible groups, they can be selectively targeted. For example, a nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Similarly, an aldehyde can be reduced to an alcohol with sodium borohydride. nih.gov

The table below outlines examples of selective modifications applicable to chloro-quinoline derivatives.

Modification TypeReagent/CatalystTransformationReference
Oxidative Selenium Dioxide (SeO₂)Oxidation of a C-2 methyl to a formyl group mdpi.com
Oxidative m-CPBA / H₂O₂N-Oxidation of the quinoline nitrogen rsc.org
Reductive Nickel CatalystHydrodehalogenation (C-Cl to C-H) mdpi.com
Reductive LiAlH₄Reduction of a nitrile to an amine nih.gov
Reductive NaBH₄Reduction of an aldehyde to an alcohol nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Chlorobenzo H Quinoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 2-Chlorobenzo[h]quinoline derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the intricate proton and carbon framework of the molecule.

In the ¹H NMR spectrum of a related compound, 2-chloroquinoline-3-carbaldehyde (B1585622), the aromatic protons typically appear in the range of δ 7.1-7.6 ppm. For derivatives of this compound, the chemical shifts are influenced by the electronic effects of the substituents and their positions on the fused ring system. The coupling patterns observed in the ¹H NMR spectrum, such as doublets, triplets, and multiplets, provide crucial information about the connectivity of adjacent protons.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. For a derivative like 2-chloro-3-(3'-methyl benzylidene)-8-methyl quinoline (B57606), the carbon signals can be observed at specific chemical shifts, with the aldehydic carbon appearing around δ 189.31 ppm.

Two-dimensional NMR techniques are instrumental in unequivocally assigning the proton and carbon signals, especially in complex derivatives of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons bearing protons. columbia.edu

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the same spin system.

By combining the information from these 2D NMR experiments, a detailed and unambiguous assignment of the entire molecular structure of this compound derivatives can be achieved.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations (C to H)COSY Correlations
... ............
... ............

Interactive data table will be populated with specific data from further research.

Beyond basic structural assignment, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the conformational and configurational aspects of this compound derivatives. NOESY experiments provide information about the spatial proximity of protons, which can be used to determine the relative stereochemistry and preferred conformations of flexible parts of the molecule. For instance, in substituted derivatives, NOESY can help establish the orientation of substituents relative to the planar benzo[h]quinoline (B1196314) core.

Concentration-dependent ¹H NMR studies can also offer insights into intermolecular interactions, such as π-π stacking between the aromatic rings of the quinoline moieties. uncw.edu

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the precise molecular formula of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, HR-MS allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. The molecular weight of this compound is 213.66 g/mol . nih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectra not only provide the molecular weight but also reveal characteristic fragmentation patterns that can be used for structural elucidation.

The fragmentation of quinoline derivatives often involves the loss of small neutral molecules or radicals. For instance, the mass spectrum of quinoline itself shows a significant fragment at m/z 102, corresponding to the loss of HCN. chempap.org In substituted this compound derivatives, fragmentation pathways can be initiated by the substituents, providing valuable structural information. For example, a study on 2,3-dihydrothieno[2,3-b]quinoline-S-oxide and its benzo(h) derivative showed fragmentation through the loss of various species including CH₃, O, OH, H₂O, CO, CHO, SH, CHS, SO, and SOH. asianpubs.org The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for a detailed understanding of the molecule's structure and stability. nih.govmdpi.com

Table 2: HR-MS Data for a this compound Derivative

IonCalculated m/zMeasured m/zMass Error (ppm)Proposed Formula
[M+H]⁺ .........C₁₃H₉ClN⁺
Fragment 1 ............
Fragment 2 ............

Interactive data table will be populated with specific data from further research.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For the parent 2-chloroquinoline, characteristic bands would be expected for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Cl stretching vibration. In derivatives, additional bands will appear corresponding to the specific functional groups introduced. For instance, a carbaldehyde derivative would show a strong C=O stretching band. chemijournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the benzo[h]quinoline core gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring system. mdpi.com A study on quinoline and 2-hydroxyquinoline (B72897) showed that these compounds could be quantified using UV/Vis spectrophotometry based on their spectral measurements at specific wavelengths. nih.gov The UV-Vis spectrum of a 2-formyl-6-methoxy-3-carbethoxy quinoline derivative, for example, showed a lower cutoff wavelength of 236 nm. nih.gov

Table 3: Spectroscopic Data for this compound Derivatives

TechniqueWavelength/WavenumberAssignment
IR (KBr, cm⁻¹) ...Aromatic C-H stretch
...C=C/C=N stretch
...C-Cl stretch
UV-Vis (λmax, nm) ...π → π* transition
...n → π* transition

Interactive data table will be populated with specific data from further research.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a precise three-dimensional map of the atomic arrangement in the solid state. For this compound derivatives that can be grown as single crystals, this technique can confirm the connectivity established by NMR and MS, and provide detailed information on bond lengths, bond angles, and torsion angles.

A study on 2-Chloro-benzo[h]quinoline-3-carbaldehyde revealed that the benzo[h]quinolinyl fused-ring system is planar, with a root-mean-square deviation of 0.016 Å. nih.govresearchgate.net

X-ray crystallographic data allows for a detailed analysis of the molecule's conformation in the solid state. For the largely planar benzo[h]quinoline ring system, analysis focuses on any deviations from planarity caused by substituents. Torsion angles, which describe the rotation around single bonds, are particularly important for understanding the conformation of flexible side chains attached to the rigid core. In the case of 2-Chloro-benzo[h]quinoline-3-carbaldehyde, the formyl group was found to be slightly bent out of the plane of the fused ring, with a C—C—C—O torsion angle of 10.7 (4)°. nih.govresearchgate.net

Furthermore, crystallographic analysis reveals how the molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound.

Table 4: Crystallographic Data for 2-Chloro-benzo[h]quinoline-3-carbaldehyde

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ...
b (Å) ...
c (Å) ...
β (°) ...
Volume (ų) 1065.87 (10)
Z 4
R-factor 0.041

Data from a study on a derivative, 2-Chloro-benzo[h]quinoline-3-carbaldehyde. researchgate.net

Characterization of Supramolecular Assemblies and Non-Covalent Interactions (e.g., C-H...π, π-π Stacking)

The solid-state architecture and resulting material properties of this compound and its derivatives are profoundly influenced by a network of subtle, non-covalent interactions. The planar and aromatic nature of the benzo[h]quinoline scaffold provides an ideal platform for the formation of ordered supramolecular assemblies governed by forces such as π-π stacking and various hydrogen bonds. Advanced spectroscopic and crystallographic techniques are essential in elucidating these complex arrangements.

Detailed structural analyses reveal that the core benzo[h]quinolinyl fused-ring system is typically planar, a key factor that facilitates efficient crystal packing. For instance, in the derivative This compound-3-carbaldehyde (B1649936), the fused-ring system demonstrates a high degree of planarity with a root-mean-square deviation of just 0.016 Å. This flatness is a prerequisite for the close approach of molecules necessary for significant intermolecular interactions.

A comprehensive understanding of these interactions can be drawn from the detailed crystal structure analysis of benzo[h]quinoline-3-carboxamide, a closely related derivative. nih.gov In its crystalline state, the planar molecules organize into a distinctive crisscross pattern, where molecules are arranged in two distinct, nearly perpendicular orientations. nih.govresearchgate.net This intricate assembly is stabilized by a combination of off-centre π-π stacking interactions and a network of both classical and non-classical hydrogen bonds. nih.govresearchgate.net

In addition to these stacking forces, the supramolecular structure is further consolidated by a robust hydrogen-bonding network. researchgate.net This includes classical N—H⋯O hydrogen bonds that link molecules into dimeric motifs. nih.gov Furthermore, non-classical hydrogen bonds, such as C—H⋯N and C—H⋯O interactions, play a crucial role in connecting these dimers into extended zigzag chains, demonstrating the cooperative nature of these weak forces in building a stable, three-dimensional architecture. nih.gov

The table below summarizes the key non-covalent interactions identified in the crystal structure of the benzo[h]quinoline derivative.

Interaction TypeDescriptionKey ParametersReference
π-π StackingOff-centre stacking between pyridine (B92270) and outermost benzene (B151609) rings of adjacent molecules.Centroid-to-Centroid Distance: 3.610 (1) Å nih.gov
Classical Hydrogen BondN—H⋯O interactions forming inversion-related dimers.Forms R²₂(8) ring motifs. nih.gov
Non-Classical Hydrogen BondC—H⋯N interactions linking adjacent dimers.Contributes to the formation of zigzag chains along the c-axis. nih.gov
Non-Classical Hydrogen BondC—H⋯O interactions linking adjacent dimers.Contributes to the formation of zigzag chains along the c-axis. nih.gov

These detailed findings on derivatives underscore the importance of both π-π stacking and hydrogen bonding in directing the molecular assembly of the broader class of benzo[h]quinoline compounds. The interplay of these non-covalent forces provides a powerful tool for crystal engineering, enabling the rational design of materials with specific solid-state structures and properties.

Theoretical and Computational Studies of 2 Chlorobenzo H Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate molecular structures, energies, and other key parameters. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze their structure and reactivity. bohrium.comnih.gov These theoretical estimations, while typically performed on molecules in a gaseous state, show strong correlation with experimental data obtained from solid-state analyses like X-ray diffraction (XRD). bohrium.com

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wuxibiology.comnih.gov

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic transitions, supporting charge-transfer within the molecule. bohrium.comresearchgate.net While specific FMO data for 2-Chlorobenzo[h]quinoline is not detailed in the available literature, studies on the analogous compound 2-chloroquinoline-3-carboxaldehyde provide valuable insights. DFT calculations for this related molecule have demonstrated a low energy gap, which is indicative of significant charge-transfer capabilities. bohrium.com The reactivity of a molecule can be effectively gauged by this energy difference. wuxibiology.com

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

Molecular Orbital Energy (eV) Description
HOMO - Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO - Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) Low Indicates high reactivity and potential for intramolecular charge transfer.

Note: Specific energy values for this compound are not available in the cited literature; the table reflects qualitative findings for closely related compounds like 2-chloroquinoline-3-carboxaldehyde.

Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution across a molecule's surface. mdpi.comchemrxiv.org This visual representation is color-coded to identify regions of varying electron density, which is critical for predicting how a molecule will interact with other chemical species. mdpi.comdergi-fytronix.com

The ESP map helps in identifying sites for electrophilic and nucleophilic attack. dergi-fytronix.com

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to attack by electrophiles. In quinoline derivatives, these are often localized around electronegative atoms like nitrogen or oxygen. dergi-fytronix.comscielo.br

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and prone to attack by nucleophiles. These are typically found around hydrogen atoms. dergi-fytronix.comscielo.br

Green Regions : Denote areas of neutral potential, indicating a balanced charge distribution. mdpi.com

For quinoline compounds, ESP analysis reveals that negative potentials are often concentrated around the nitrogen atom of the quinoline ring and any other electronegative substituents, marking them as likely sites for electrophilic interactions. dergi-fytronix.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability arising from intramolecular electron transfers between orbitals. bohrium.comdergi-fytronix.comnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these delocalizations. dergi-fytronix.com

Table 2: NBO Analysis Findings for a Substituted Quinoline

Interaction Type Donor Orbital Acceptor Orbital Stabilization Energy (kJ/mol)
Intramolecular Hyperconjugation π (ring) π* (ring) Significant
Conformational Stability Various Various Calculated difference between conformers: 22.2

Data derived from the analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergi-fytronix.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility and dynamic behavior of a molecule, which are crucial for understanding its function and interactions. nih.gov While specific MD simulation studies focused solely on this compound were not identified in the reviewed literature, this technique is widely applied to understand the dynamics of complex molecules. For instance, MD simulations on biological systems like nucleosomes are used to demonstrate how chemical modifications to histone tails can alter their conformational space and interactions with DNA. nih.gov Such simulations could similarly be applied to this compound to explore its conformational landscape, flexibility, and interactions with solvent molecules or potential binding partners.

In Silico Mechanistic Elucidation of Organic Reactions Involving this compound

Computational chemistry offers powerful tools for elucidating the mechanisms of organic reactions in silico. By modeling reaction pathways, identifying transition states, and calculating activation energies, researchers can predict the feasibility of a reaction and understand how it proceeds at a molecular level.

For example, the formation of an imidazoline derivative from a related 3-chlorobenzo[f]quinoline-2-carbaldehyde has been rationalized through a proposed pathway involving condensation with 1,2-diaminoethane, followed by a 5-endo-trig cyclization and subsequent dehydrogenation. nih.gov Similarly, computational studies can help explain the mechanism of reactions like the Cannizzaro reaction involving 2-chloro-3-formylquinolines or the bromocyclization of quinoline-based chalcones to form furo[2,3-b]quinolines. ias.ac.in These in silico studies are invaluable for designing synthetic routes and understanding the underlying principles of chemical transformations involving the benzo[h]quinoline (B1196314) scaffold.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. DFT calculations are frequently used to compute vibrational frequencies (FT-IR and Raman), which often show excellent agreement with experimental spectra after applying appropriate scaling factors. cusat.ac.insns.it

For the related compound 2-chloroquinoline-3-carboxaldehyde , theoretical vibrational spectra have been calculated using the B3LYP/6-311++G(d,p) method. bohrium.comnih.gov The calculated frequencies for various vibrational modes, such as C-H, C=O, and C-Cl stretching, correspond well with the peaks observed in experimental FT-IR and FT-Raman spectra. bohrium.comnih.gov This strong correlation between theoretical and experimental data validates the optimized molecular geometry and provides a reliable assignment of the vibrational bands. bohrium.commalariaworld.org

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-chloroquinoline-3-carboxaldehyde

Vibrational Mode Experimental FT-IR Experimental FT-Raman Theoretical (DFT)
C-H Stretching 3107, 3058, 3041 3062, 3040, 3020 3078, 3067, 3052
C=O Stretching Strong Absorption Strong Absorption High PED Value
N-C Vibration Observed Observed Calculated

Data is for the related compound 2-chloroquinoline-3-carboxaldehyde and demonstrates the strong agreement between computed and measured values. bohrium.comnih.gov

Advanced Applications of 2 Chlorobenzo H Quinoline and Its Derivatives in Chemical Science and Chemical Biology Excluding Clinical Aspects

Applications in Advanced Materials Science

The unique photophysical and electronic properties of 2-chlorobenzo[h]quinoline and its derivatives have positioned them as significant building blocks in the development of advanced materials. Their applications span across fluorescent sensors, organic light-emitting diodes (OLEDs), corrosion inhibitors, photocatalytic systems, and as ligands in coordination chemistry.

Development of Fluorescent Sensors and Chemosensors for Cations and Anions

Derivatives of the quinoline (B57606) scaffold, a core component of this compound, are extensively utilized in the design of fluorescent chemosensors for the detection of various metal ions and anions. The quinoline moiety often serves as the fluorophore, the part of the molecule responsible for fluorescence, and can also participate in analyte binding. The design of these sensors typically involves linking the quinoline unit to a specific ion recognition site.

Quinoline-based fluorescent sensors have demonstrated high selectivity and sensitivity for zinc ions (Zn²⁺). nanobioletters.com For instance, chemosensors derived from 2-hydrazinequinoline and 2-hydroxy-5-methylbenzaldehyde (B1329341) have been shown to selectively detect Zn²⁺ with a detection limit in the nanomolar range. nanobioletters.com The interaction between the sensor and the metal ion often leads to a significant change in the fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection. nanobioletters.com The binding mechanism can involve coordination of the metal ion with the nitrogen atom of the quinoline ring and other donor atoms within the receptor unit.

Beyond cations, quinoxaline (B1680401) derivatives, which share structural similarities with benzo[h]quinolines, have been developed for anion sensing. nih.gov These sensors often utilize pyrrole (B145914) -NH groups as anion binding sites, with the quinoxaline portion acting as the chromogenic and fluorogenic reporter. nih.gov The binding of an anion, such as fluoride, can occur through hydrogen bonding, leading to a noticeable colorimetric or fluorescent response. nih.gov

The general structure of these chemosensors involves a signaling unit (fluorophore/chromophore) and a recognition unit (receptor) connected by a spacer. The selectivity of the sensor is primarily determined by the design of the receptor, which is tailored to bind with a specific ion.

Table 1: Examples of Quinoline-Based Fluorescent Sensors

Sensor Type Target Analyte Key Structural Features Detection Principle
Quinoline-hydrazone derivative Zn²⁺ Quinoline fluorophore, hydrazone binding site Fluorescence enhancement upon Zn²⁺ binding
Quinoxaline oligopyrrole Fluoride (F⁻) Quinoxaline reporter, pyrrole -NH binding sites Colorimetric and fluorescent change upon F⁻ binding

Exploration in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Quinoline derivatives are a crucial class of materials in the field of organic light-emitting diodes (OLEDs) due to their excellent electron transport and optoelectronic properties. oled-intermediates.com They are versatile compounds that can function as efficient luminescent materials, particularly for green and blue emission, which are essential for full-color displays. oled-intermediates.com

In the architecture of an OLED device, which typically consists of a hole transport layer (HTL), an emitting layer (EML), and an electron transport layer (ETL), quinoline derivatives can be incorporated into both the EML and the ETL. oled-intermediates.comresearchgate.net As luminescent materials in the EML, their high luminescence efficiency and stability contribute to brighter and more vivid displays. oled-intermediates.com They can be used as the primary emitting material or as a host for fluorescent or phosphorescent dopants to enhance the device's performance and stability. oled-intermediates.com

The application of quinoline derivatives is not limited to small molecules. They have also been incorporated into polymer-based OLEDs. For instance, 5,7-dibromo-8-hydroxyquinoline has been successfully used as a fluorescent material in the production of OLED devices. researchgate.net Furthermore, novel quinoxaline derivatives have been designed to possess both luminescence and rigidity, leading to a higher glass transition temperature (Tg) and better thermal stability, making them suitable for use as a hole transporting layer, a host or guest in an emitting layer, or an electron transporting layer. google.com

Thermally activated delayed fluorescence (TADF) materials based on quinoline have also been developed. rsc.org These materials can exhibit aggregation-induced emission (AIE) properties, which are highly desirable for efficient non-doped OLEDs. rsc.org Non-doped OLEDs fabricated with such emitters have shown high external quantum efficiencies (EQEs). rsc.org

Mechanistic Studies of Corrosion Inhibition Properties

Quinoline derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) solutions. derpharmachemica.comresearchgate.netnajah.edumdpi.com The mechanism of corrosion inhibition is primarily attributed to the adsorption of the quinoline molecules onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium. derpharmachemica.comresearchgate.netnajah.edu

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen in the quinoline ring) and π-electrons in the aromatic structure. derpharmachemica.com These features allow the quinoline derivatives to coordinate with the vacant d-orbitals of iron atoms on the mild steel surface, leading to strong adsorption. biointerfaceresearch.com The inhibition efficiency of these compounds generally increases with their concentration. najah.edumdpi.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that many quinoline derivatives act as mixed-type inhibitors. researchgate.netmdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netnajah.edu

The molecular structure of the quinoline derivative plays a significant role in its inhibition efficiency. The presence of electron-donating groups on the quinoline ring can enhance the electron density on the molecule, thereby promoting its adsorption onto the steel surface and increasing the inhibition performance. mdpi.com

Table 2: Corrosion Inhibition Efficiency of a Quinoline Derivative

Inhibitor Concentration (ppm) Inhibition Efficiency (%)
250 49
500 56
750 71
1000 89-92

Data is illustrative and based on findings for a specific quinoline derivative in 1 M HCl. derpharmachemica.com

Photocatalytic Systems for Hydrogen Evolution and Organic Transformations

Quinoline-based organic frameworks (QOFs) have emerged as promising materials for photocatalysis, with applications in both hydrogen evolution reactions (HER) and selective organic transformations. nih.govresearchgate.net These conjugated materials are synthesized through reactions like the Sonogashira coupling, linking quinoline-based building units. nih.govresearchgate.net

The photocatalytic activity of these frameworks is influenced by their electronic structure, which can be tuned by modifying the quinoline building blocks. For example, the substitution of a phenyl group with a pyridine (B92270) moiety in the QOF structure can significantly impact its photocatalytic performance. nih.gov While both resulting frameworks may have similar structural and photophysical properties, their divergent photocatalytic activities highlight the effect of nitrogen enrichment. nih.gov One framework may exhibit superior efficiency in HER, while the other excels in the photocatalytic oxidation of organic substrates like furfuryl alcohol. nih.govresearchgate.net

In the context of HER, quinoline-containing covalent organic frameworks (COFs) have demonstrated improved stability and photocatalytic activity, making them suitable for use under harsh reaction conditions. researchgate.net The mechanism of photocatalytic organic transformations using QOFs can involve the generation of reactive oxygen species, such as singlet oxygen (¹O₂), which then react with the organic substrate. nih.gov The rate-limiting step in such reactions is often the generation of these reactive species, which can be enhanced by the appropriate design of the quinoline-based photocatalyst. nih.gov

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atom in the quinoline ring of this compound and its derivatives makes them excellent ligands for the formation of metal complexes. researchgate.net These quinoline-based ligands can coordinate with a wide range of metal ions, including copper, cadmium, chromium, iron, cobalt, and nickel, to form stable coordination compounds. researchgate.net

The design of these ligands can be tailored to achieve specific coordination geometries and electronic properties in the resulting metal complexes. This has significant implications for their application in catalysis. researchgate.net For instance, quinoline-based ligands have been effectively used in palladium(II)-catalyzed C-H activation reactions. researchgate.net

The field of metal-based bioactive agents is also gaining attention, with quinoline-based metal complexes showing diverse biological profiles. researchgate.net The coordination of the metal to the quinoline ligand can modulate the biological activity of the organic molecule. These complexes are being explored for various applications, leveraging the synergistic effects of the metal center and the quinoline scaffold. nih.gov The coordination can occur through the nitrogen atom of the quinoline ring and other donor atoms present in the ligand structure, such as in 8-hydroxyquinoline (B1678124) derivatives. nih.gov

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions and Research Landscape

The research landscape of 2-chlorobenzo[h]quinoline and its derivatives is primarily rooted in synthetic organic chemistry, where it serves as a valuable intermediate for constructing more complex heterocyclic systems. A cornerstone of its synthesis is the Vilsmeier-Haack reaction. iucr.orgnih.gov This classical method involves the reaction of N-(1-naphthyl)acetamide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF), to yield This compound-3-carbaldehyde (B1649936). iucr.orgnih.gov This specific derivative has been a focal point of academic study.

Key contributions to the field include the detailed structural elucidation of this compound-3-carbaldehyde through single-crystal X-ray diffraction. iucr.orgnih.govresearchgate.net These studies have confirmed the planarity of the benzo[h]quinolinyl fused-ring system, a critical feature for potential applications in materials science. researchgate.netnih.gov The formyl group is noted to be slightly out of this plane. iucr.orgnih.govresearchgate.net The current research landscape indicates that this compound is not typically an endpoint but rather a versatile building block. The reactivity of the chlorine atom at the 2-position and the aldehyde group at the 3-position (in its carbaldehyde derivative) offers dual points for chemical modification, enabling the synthesis of a range of fused heterocyclic compounds and other derivatives of potential biological interest. nih.govrsc.orgresearchgate.netresearchgate.net

Identification of Emerging Synthetic Challenges and Opportunities for this compound

While the Vilsmeier-Haack reaction provides a reliable route to the this compound core, it presents challenges characteristic of older synthetic methods, namely the use of harsh and corrosive reagents like phosphorus oxychloride. iucr.orgnih.gov This creates an opportunity for the development of more sustainable and greener synthetic protocols. Modern synthetic strategies that have been applied to other quinoline (B57606) systems, such as transition-metal-catalyzed C-H bond activation, photo-induced oxidative cyclization, and transition-metal-free annulations, represent significant opportunities for innovation in the synthesis of this specific scaffold. mdpi.comrsc.org

A primary opportunity lies in leveraging the 2-chloro substituent as a versatile functional handle for diversification. This position is ripe for a variety of cross-coupling reactions, which would allow for the introduction of a wide array of substituents. The functionalization at this position can be used to modulate the electronic and steric properties of the molecule, paving the way for the creation of extensive chemical libraries. Furthermore, developing new synthetic methods that allow for the regioselective introduction of substituents onto the benzo[h]quinoline (B1196314) framework remains a challenge but also a significant opportunity for creating novel, highly functionalized structures. nih.gov

Synthetic Approach Description Challenges & Opportunities
Vilsmeier-Haack Reaction Reaction of N-(1-naphthyl)acetamide with POCl₃/DMF. iucr.orgnih.govChallenge: Use of harsh reagents. Opportunity: Greener alternative development.
Cross-Coupling Reactions Using the C2-Cl bond as a handle for Suzuki, Sonogashira, Buchwald-Hartwig, etc.Challenge: Optimizing reaction conditions. Opportunity: Rapid diversification of the scaffold.
C-H Activation Direct functionalization of the benzo[h]quinoline core. mdpi.comrsc.orgChallenge: Achieving high regioselectivity. Opportunity: Atom-economical synthesis of novel derivatives.

Untapped Potential in Novel Materials Science and Mechanistic Chemical Biology Applications

The untapped potential of this compound is significant, particularly in materials science and chemical biology. The extended π-conjugated system of the benzo[h]quinoline core is a key feature that suggests its utility in optoelectronic applications. mdpi.commedwinpublisher.org Derivatives could be developed as blue-emitting fluorophores for use in organic light-emitting devices (OLEDs). medwinpublisher.org The 2-chloro position provides a convenient attachment point for polymerizable groups or other functional moieties to tune the photophysical and electronic properties of resulting materials, making it a promising scaffold for novel organic semiconductors or sensors.

In the realm of chemical biology, the quinoline scaffold is a well-established pharmacophore found in a multitude of biologically active compounds with anticancer, antibacterial, and antimalarial properties. researchgate.netnih.govnih.gov While benzo[h]quinoline derivatives have been explored, the specific potential of this compound remains largely untapped. It can serve as a precursor for compounds designed as enzyme inhibitors, such as topoisomerases, a known target for other benzoquinoline analogues. nih.govresearchgate.net Moreover, the reactive chloro group makes it an ideal candidate for the design of covalent inhibitors or activity-based probes. By incorporating reporter tags or reactive groups through the C-Cl bond, researchers could develop tools to investigate biological pathways and identify novel drug targets.

Potential Application Area Rationale Specific Opportunities
Materials Science (OLEDs) Extended π-conjugation of the benzo[h]quinoline core. mdpi.commedwinpublisher.orgSynthesis of novel blue-emitting materials; tuning properties via C2 substitution.
Materials Science (Sensors) Planar structure and potential for functionalization.Development of fluorescent chemosensors for ions or small molecules.
Chemical Biology (Drug Discovery) Quinoline is a privileged scaffold with diverse bioactivity. researchgate.netnih.govScreening of derivative libraries for anticancer, antibacterial, or antifungal activity.
Chemical Biology (Chemical Probes) Reactive C-Cl bond for covalent modification.Design of activity-based probes and covalent inhibitors to study enzyme function.

Interdisciplinary Research Directions and Collaborative Avenues

The future exploration of this compound's potential necessitates a highly interdisciplinary approach. Collaborations between synthetic organic chemists, materials scientists, computational chemists, and chemical biologists will be crucial for unlocking its full potential.

Synthetic Chemistry and Materials Science: Joint efforts could focus on the rational design and synthesis of novel this compound derivatives with tailored photophysical properties. Materials scientists could then characterize these compounds and fabricate them into prototype devices like OLEDs or organic thin-film transistors, providing feedback to the chemists for further structural optimization.

Synthetic Chemistry and Biology/Pharmacology: The development of a diverse library of this compound derivatives is a task for synthetic chemists. This library could then be screened by biologists and pharmacologists for a wide range of biological activities. nih.gov Promising hits could become lead compounds for new therapeutic agents.

Computational Chemistry and Experimental Science: In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can guide the design of new derivatives with higher predicted efficacy and better drug-like properties. nih.gov This computational-experimental feedback loop can accelerate the discovery process and reduce the resources spent on synthesizing and testing less promising compounds. Such collaborations would pave the way for translating the fundamental chemical properties of this compound into tangible applications in medicine and technology.

Q & A

Q. What are the recommended synthetic routes for 2-Chlorobenzo[h]quinoline derivatives?

The Vilsmeier-Haack reaction is a widely used method for synthesizing chlorinated quinoline derivatives. In a typical procedure, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are reacted at 273 K to form a Vilsmeier-Haack adduct. This intermediate is then combined with N-(1-naphthyl)acetamide, heated to 353 K for 15 hours, and cooled to yield the crude product. Purification is achieved via recrystallization using a petroleum ether/ethyl acetate mixture .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data Collection : Using an Oxford Diffraction Excalibur X-ray diffractometer with MoKα radiation (λ = 0.71073 Å) and ω-scan mode at 290 K .
  • Structure Solution : Direct methods via SHELXS97 for initial phase determination .
  • Refinement : Full-matrix least-squares refinement using SHELXL97, with hydrogen atoms placed in calculated positions (C–H = 0.93 Å) and isotropic displacement parameters constrained to 1.2×Ueq of the parent carbon .
  • Validation : R-factor = 0.041, wR(F²) = 0.087, and data-to-parameter ratio = 12.2 ensure reliability .

Advanced Research Questions

Q. How can discrepancies in bond angles or atomic displacement parameters be resolved during crystallographic refinement?

Discrepancies (e.g., deviations in C–C–C–O dihedral angles up to 10.7°) often arise from thermal motion or hydrogen bonding. Strategies include:

  • Constrained Refinement : Fixing hydrogen atoms in idealized positions while refining heavy atoms anisotropically .
  • Validation Tools : Cross-checking geometric parameters (e.g., C–C bond lengths averaging 1.394 Å) against density functional theory (DFT) calculations or structural databases .
  • Full Covariance Matrix : Using SHELXL's full-matrix least-squares approach to account for correlated atomic motions, except for dihedral angles between localized planes .

Q. What experimental phasing strategies are effective for chlorinated quinoline derivatives in crystallography?

While SHELXC/D/E pipelines are commonly used for macromolecules, small-molecule phasing can leverage:

  • Direct Methods : SHELXS97 for initial phase solutions based on intensity statistics .
  • Dual-Space Recycling : Programs like SHELXD iteratively refine heavy-atom positions (e.g., Cl) using Patterson maps .
  • Robust Data Collection : High redundancy (>12.2:1 data-to-parameter ratio) minimizes phase ambiguity .

Q. How is the mutagenic potential of this compound assessed in biological studies?

The Ames test using Salmonella typhimurium TA100 is standard. Key steps include:

  • Sample Preparation : Dissolve the compound in DMSO at varying concentrations.
  • Assay Conditions : Incubate with bacterial cultures and S9 metabolic activation mix.
  • Data Interpretation : Mutagenicity is quantified by revertant colony counts, normalized to negative controls. For example, dihydrodiol derivatives of benzo[h]quinoline show elevated mutagenic activity in this system .

Methodological Notes

  • Software : SHELX suites (SHELXS97, SHELXL97) are critical for structure solution and refinement .
  • Data Integrity : Ensure absorption corrections (e.g., multi-scan via CrysAlis Pro) are applied to mitigate extinction effects .
  • Ethical Compliance : For biological assays, adhere to institutional biosafety protocols and reference mutagenicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.